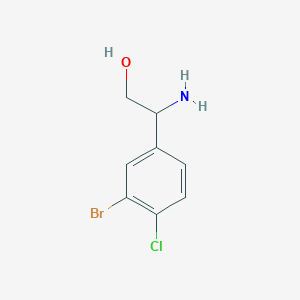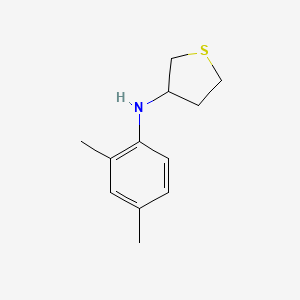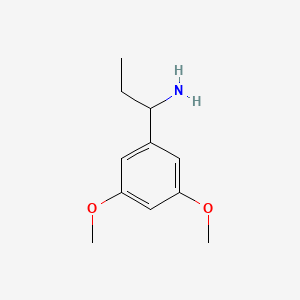
H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH ist ein synthetisches Peptid, das aus mehreren Aminosäuren zusammengesetzt ist. Diese Verbindung zeichnet sich durch ihre komplexe Struktur aus, die sowohl Standard- als auch Nicht-Standard-Aminosäuren umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH erfolgt in der Regel durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:
Harzbeladung: Die erste Aminosäure wird an einem festen Harz befestigt.
Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.
Kupplung: Die nächste Aminosäure, aktiviert durch Kupplungsreagenzien wie HBTU oder DIC, wird an die wachsende Peptidkette hinzugefügt.
Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erreicht ist.
Spaltung: Das fertige Peptid wird unter Verwendung eines Spaltungsreagenzes wie Trifluoressigsäure (TFA) vom Harz abgespalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieses Peptids kann automatisierte Peptidsynthesizer umfassen, die den SPPS-Prozess rationalisieren. Diese Maschinen können gleichzeitig mehrere Peptidsynthesen durchführen, was die Effizienz erhöht und menschliche Fehler reduziert.
Analyse Chemischer Reaktionen
Arten von Reaktionen
H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann am Methioninrest auftreten und ihn in Methioninsulfoxid umwandeln.
Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.
Substitution: Aminosäurereste können durch andere Aminosäuren ersetzt werden, um die Eigenschaften des Peptids zu verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H₂O₂) oder Performinsäure können verwendet werden.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.
Substitution: Aminosäurederivate und Kupplungsreagenzien wie HBTU oder DIC werden verwendet.
Hauptprodukte
Oxidation: Methioninsulfoxid.
Reduktion: Freie Thiole aus Disulfidbrücken.
Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen.
Wissenschaftliche Forschungsanwendungen
H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken.
Biologie: Untersuchung seiner potenziellen Rolle bei Protein-Protein-Wechselwirkungen und Enzym-Substrat-Spezifität.
Medizin: Erforschung seines therapeutischen Potenzials in der Medikamentenentwicklung, insbesondere bei der gezielten Ansprache spezifischer molekularer Pfade.
Industrie: Einsatz bei der Entwicklung von Biomaterialien und Nanotechnologieanwendungen.
Wirkmechanismus
Der Wirkmechanismus von this compound hängt von seiner spezifischen Sequenz und Struktur ab. Es kann mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder anderen Proteinen interagieren und verschiedene biochemische Pfade beeinflussen. Der genaue Mechanismus kann je nach Kontext seiner Anwendung variieren, z. B. die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalisierung.
Wirkmechanismus
The mechanism of action of H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism can vary based on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
H-DL-Glu-DL-Arg-Gly-DL-Met-DL-xiThr-OH: Ein weiteres synthetisches Peptid mit ähnlicher Struktur, aber unterschiedlicher Aminosäurezusammensetzung.
Elcatonin: Ein Peptid mit einer Sequenz, die DL-Ser, DL-Asn, DL-Leu und andere Aminosäuren enthält, das als Anti-Parathyroid-Mittel verwendet wird.
Einzigartigkeit
H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH ist aufgrund seiner spezifischen Sequenz und der Einbeziehung von Nicht-Standard-Aminosäuren wie xiThr und xiHyp einzigartig. Diese Modifikationen können einzigartige Eigenschaften verleihen, wie z. B. erhöhte Stabilität oder spezifische biologische Aktivität, die es von anderen Peptiden unterscheiden.
Eigenschaften
IUPAC Name |
4-amino-5-[[1-[[1-[2-[[1-[[4-amino-1-[2-(carboxymethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57N9O15S/c1-15(2)27(33(57)40-21(11-24(37)48)34(58)43-13-17(46)9-22(43)31(55)38-12-26(51)52)41-32(56)23-10-18(47)14-44(23)35(59)28(16(3)45)42-30(54)20(7-8-60-4)39-29(53)19(36)5-6-25(49)50/h15-23,27-28,45-47H,5-14,36H2,1-4H3,(H2,37,48)(H,38,55)(H,39,53)(H,40,57)(H,41,56)(H,42,54)(H,49,50)(H,51,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMNRQBTWWMWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CC(CC1C(=O)NCC(=O)O)O)NC(=O)C2CC(CN2C(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57N9O15S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B12105176.png)


![1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12105202.png)




![1-[2-[(1-Acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12105229.png)


![2-((1E,3E)-3-(2-(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B12105251.png)


